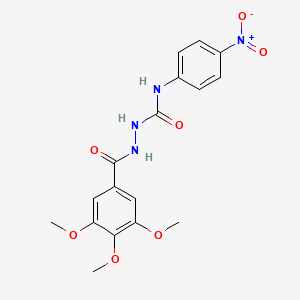
N-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide
Vue d'ensemble
Description
N-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide, also known as NTBC, is a chemical compound that has been widely used in scientific research. It was first synthesized in the 1980s by researchers who were interested in developing a new class of compounds that could inhibit the activity of tyrosine hydroxylase, an enzyme that plays a critical role in the synthesis of catecholamines. Since then, NTBC has been studied extensively for its potential applications in a variety of fields, including biochemistry, pharmacology, and medicine.
Mécanisme D'action
The mechanism of action of N-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide involves its ability to bind to the active site of tyrosine hydroxylase and block its activity. Specifically, N-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide forms a covalent bond with the enzyme's active site, preventing L-tyrosine from binding and inhibiting the conversion to L-DOPA. This results in a decrease in the synthesis of catecholamines, which can have a variety of effects on cellular and physiological processes.
Biochemical and Physiological Effects:
N-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide has been shown to have a variety of biochemical and physiological effects, depending on the specific system being studied. In general, the inhibition of tyrosine hydroxylase by N-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide can lead to a decrease in the synthesis of catecholamines, which can affect a variety of physiological processes, including blood pressure regulation, metabolism, and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide has several advantages as a research tool, including its high potency and specificity for tyrosine hydroxylase. However, it also has several limitations, including its potential toxicity and the fact that it only inhibits one step in the synthesis of catecholamines. This means that the effects of N-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide may not be representative of the effects of complete catecholamine depletion.
Orientations Futures
There are several potential future directions for research involving N-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide. One area of interest is the development of new compounds that can selectively inhibit tyrosine hydroxylase in specific tissues or cell types. Another area of interest is the use of N-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide as a research tool to study the effects of catecholamine depletion on specific physiological processes. Finally, there is potential for the development of new therapies for diseases that involve dysregulation of catecholamine synthesis, such as Parkinson's disease and hypertension.
In conclusion, N-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide is a potent inhibitor of tyrosine hydroxylase that has been widely used in scientific research. Its ability to selectively block the synthesis of catecholamines has made it a valuable tool for studying the effects of these neurotransmitters on various physiological processes. While there are limitations to its use, N-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide remains an important compound for researchers in a variety of fields.
Applications De Recherche Scientifique
N-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide has been used extensively in scientific research as a potent inhibitor of tyrosine hydroxylase. This enzyme is responsible for the conversion of L-tyrosine to L-DOPA, a critical step in the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. By inhibiting tyrosine hydroxylase, N-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide can effectively block the synthesis of these neurotransmitters, allowing researchers to study their effects on various physiological processes.
Propriétés
IUPAC Name |
1-(4-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O7/c1-26-13-8-10(9-14(27-2)15(13)28-3)16(22)19-20-17(23)18-11-4-6-12(7-5-11)21(24)25/h4-9H,1-3H3,(H,19,22)(H2,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWNIFIMCKJGFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1-benzyl-1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B4114195.png)
![1-[1-benzoyl-3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B4114199.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4114205.png)
![1-(4-methylphenyl)-5-oxo-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-3-pyrrolidinecarboxamide](/img/structure/B4114212.png)

![N-(2,4-difluorophenyl)-2-[(2,4-dimethoxyphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4114229.png)
![N-butyl-2-{[N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl]amino}benzamide](/img/structure/B4114233.png)
![3-(3-methyl-2-thienyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4114246.png)
![4-ethyl-7-methyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4114250.png)
![4-[({[1-(4-ethoxyphenyl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4114264.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4114273.png)
![N-{1-[4-allyl-5-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B4114275.png)
![2-[3-(dimethylamino)benzoyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4114282.png)
![N-(3-chloro-4-fluorophenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4114294.png)